Cas no 1805625-04-0 (Methyl 4-(difluoromethyl)-5-methyl-3-nitropyridine-2-acetate)

Methyl 4-(difluoromethyl)-5-methyl-3-nitropyridine-2-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-(difluoromethyl)-5-methyl-3-nitropyridine-2-acetate
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- Inchi: 1S/C10H10F2N2O4/c1-5-4-13-6(3-7(15)18-2)9(14(16)17)8(5)10(11)12/h4,10H,3H2,1-2H3
- InChI Key: PTJKRKLHPRAONE-UHFFFAOYSA-N
- SMILES: FC(C1C(C)=CN=C(CC(=O)OC)C=1[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 322
- XLogP3: 1.5
- Topological Polar Surface Area: 85
Methyl 4-(difluoromethyl)-5-methyl-3-nitropyridine-2-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029017133-250mg |
Methyl 4-(difluoromethyl)-5-methyl-3-nitropyridine-2-acetate |
1805625-04-0 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
Alichem | A029017133-1g |
Methyl 4-(difluoromethyl)-5-methyl-3-nitropyridine-2-acetate |
1805625-04-0 | 95% | 1g |
$2,866.05 | 2022-04-01 | |
Alichem | A029017133-500mg |
Methyl 4-(difluoromethyl)-5-methyl-3-nitropyridine-2-acetate |
1805625-04-0 | 95% | 500mg |
$1,600.75 | 2022-04-01 |
Methyl 4-(difluoromethyl)-5-methyl-3-nitropyridine-2-acetate Related Literature
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
Additional information on Methyl 4-(difluoromethyl)-5-methyl-3-nitropyridine-2-acetate
Methyl 4-(Difluoromethyl)-5-methyl-3-nitropyridine-2-acetate (CAS No. 1805625-04-0): An Overview
Methyl 4-(difluoromethyl)-5-methyl-3-nitropyridine-2-acetate (CAS No. 1805625-04-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and therapeutic potential. The presence of difluoromethyl and nitro groups in its structure imparts distinct chemical properties that make it an interesting candidate for various research and development activities.
The chemical structure of Methyl 4-(difluoromethyl)-5-methyl-3-nitropyridine-2-acetate consists of a pyridine ring with a difluoromethyl group at the 4-position, a methyl group at the 5-position, and a nitro group at the 3-position. The acetate ester is attached to the 2-position of the pyridine ring. These functional groups contribute to the compound's reactivity, stability, and biological activity, making it a valuable tool in both academic research and industrial applications.
Recent studies have highlighted the potential of Methyl 4-(difluoromethyl)-5-methyl-3-nitropyridine-2-acetate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The nitro group in the structure is believed to play a crucial role in mediating these effects by modulating key signaling pathways involved in inflammation. Additionally, the difluoromethyl group enhances the lipophilicity of the molecule, which may improve its bioavailability and cellular uptake.
In another study, scientists at a leading pharmaceutical company investigated the use of Methyl 4-(difluoromethyl)-5-methyl-3-nitropyridine-2-acetate as a potential treatment for neurodegenerative diseases. The compound was found to exhibit neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. These findings suggest that Methyl 4-(difluoromethyl)-5-methyl-3-nitropyridine-2-acetate could be a promising lead compound for further drug development in this area.
The synthesis of Methyl 4-(difluoromethyl)-5-methyl-3-nitropyridine-2-acetate has been extensively studied, with several efficient routes reported in the literature. One common approach involves the reaction of 4-bromo-5-methylpyridin-3(1H)-one with difluoroacetic acid followed by nitration and esterification steps. This multi-step synthesis process allows for high yields and purity, making it suitable for large-scale production.
In terms of safety and handling, it is important to note that while Methyl 4-(difluoromethyl)-5-methyl-3-nitropyridine-2-acetate is not classified as a hazardous material, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn to minimize exposure risks.
The potential applications of Methyl 4-(difluoromethyl)-5-methyl-3-nitropyridine-2-acetate extend beyond medicinal chemistry. In materials science, this compound has been explored as a building block for advanced functional materials due to its unique electronic properties. For example, researchers have synthesized conductive polymers using this compound as a monomer, demonstrating its versatility in creating materials with tailored electrical characteristics.
In conclusion, Methyl 4-(difluoromethyl)-5-methyl-3-nitropyridine-2-acetate (CAS No. 1805625-04-0) is a versatile compound with significant potential in various fields, including medicinal chemistry, materials science, and chemical biology. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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